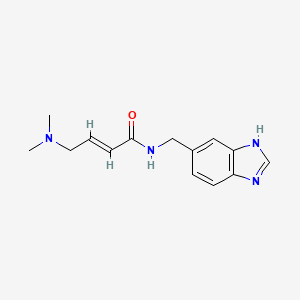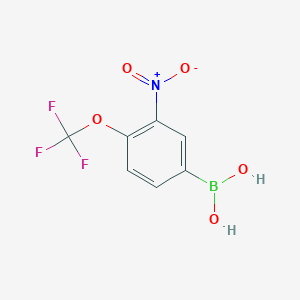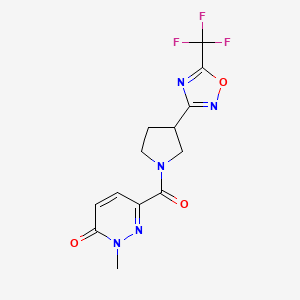
(E)-N-(3H-Benzimidazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(3H-Benzimidazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide, commonly known as BIM-1, is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has been extensively studied for its potential application in scientific research due to its unique properties.
作用机制
BIM-1 exerts its effects by inhibiting the activity of specific enzymes, such as Aurora kinases and beta-secretase. Aurora kinases are essential for cell division, and their inhibition can lead to cell cycle arrest and apoptosis. Beta-secretase is involved in the production of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. The inhibition of beta-secretase by BIM-1 can reduce the production of amyloid beta peptides and potentially slow down the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
BIM-1 has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of amyloid beta peptides in the brain, which could potentially slow down the progression of Alzheimer's disease. However, the biochemical and physiological effects of BIM-1 are still being studied, and further research is needed to fully understand its effects.
实验室实验的优点和局限性
BIM-1 has several advantages for lab experiments, including its specificity for Aurora kinases and beta-secretase, which allows for targeted inhibition of these enzymes. However, BIM-1 has several limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, BIM-1 has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of BIM-1. One potential direction is the development of more efficient synthesis methods for BIM-1, which could improve its availability for scientific research. Another direction is the study of BIM-1's effects on other enzymes and pathways, which could lead to the discovery of new therapeutic applications. Additionally, the development of more soluble forms of BIM-1 could improve its potential for in vivo use. Overall, BIM-1 has the potential to be a valuable tool for scientific research and the development of new therapies for cancer and Alzheimer's disease.
合成方法
BIM-1 can be synthesized by a multistep process that involves the reaction of 5-bromo-2-chlorobenzimidazole with 2-dimethylaminoethylamine in the presence of a base, followed by the reaction with 2-bromo-1-(4-methoxyphenyl)ethanone in the presence of a palladium catalyst. The final step involves the reaction of the intermediate product with N,N-dimethylformamide dimethylacetal in the presence of a base to yield BIM-1.
科学研究应用
BIM-1 has been extensively studied for its potential application in scientific research. It has been shown to exhibit anticancer activity by inhibiting the activity of Aurora kinases, which are essential for cell division. BIM-1 has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
属性
IUPAC Name |
(E)-N-(3H-benzimidazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-18(2)7-3-4-14(19)15-9-11-5-6-12-13(8-11)17-10-16-12/h3-6,8,10H,7,9H2,1-2H3,(H,15,19)(H,16,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJFLHBWEBUQSL-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CC2=C(C=C1)N=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CC2=C(C=C1)N=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2536712.png)
![2-bromo-5-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2536715.png)


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine](/img/structure/B2536720.png)
![Ethyl 1-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2536721.png)
![N-[4-(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2536722.png)




![N~4~-(4-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2536730.png)
![1-[1-[(2-Chlorophenyl)methylsulfonyl]azetidin-3-yl]pyrrolidine](/img/structure/B2536733.png)
![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2536735.png)